Ancistrocladine
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Overview
Description
Ancistrocladine is a member of isoquinolines and a member of naphthalenes.
Scientific Research Applications
Magnetic Anisotropy in Metallic Multilayers Ancistrocladine plays a pivotal role in understanding the magnetic anisotropy of metallic multilayers. This property is crucial for developing advanced magnetic materials with specific directional properties. Johnson et al. (1996) discussed the significance of interface contributions to magnetic anisotropy, particularly in multilayers where ancistrocladine's role might be critical in manipulating the easy magnetization direction Johnson et al., 1996.
Vanadium and Melanoma While not directly mentioning ancistrocladine, it's essential to understand its context in biological systems, especially regarding vanadium's application in anticancer agents. Amante et al. (2021) conducted a systematic review highlighting vanadium's potential as a pharmacological agent against melanoma, a context where compounds like ancistrocladine might have implications Amante et al., 2021.
Anisotropic Water Diffusion in the Nervous System Beaulieu's (2002) review on anisotropic water diffusion in neural fibers can provide insights into ancistrocladine's potential impact on neural pathways and the nervous system's microstructure Beaulieu, 2002.
Experimental Field Exclosure of Birds and Bats in Agricultural Systems Though not directly related to ancistrocladine, understanding the environmental context where ancistrocladine might be present or used is crucial. Maas et al. (2019) discuss the impact of wildlife on pests and crop yields, offering a perspective on the broader ecological implications of chemicals like ancistrocladine in agricultural settings Maas et al., 2019.
properties
CAS RN |
32221-59-3 |
---|---|
Product Name |
Ancistrocladine |
Molecular Formula |
C25H29NO4 |
Molecular Weight |
407.5 g/mol |
IUPAC Name |
(1S,3S)-5-(4,5-dimethoxy-2-methylnaphthalen-1-yl)-8-methoxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol |
InChI |
InChI=1S/C25H29NO4/c1-13-10-20(29-5)25-16(8-7-9-19(25)28-4)22(13)24-17-11-14(2)26-15(3)23(17)21(30-6)12-18(24)27/h7-10,12,14-15,26-27H,11H2,1-6H3/t14-,15-/m0/s1 |
InChI Key |
XUFOYASAFNKRRE-GJZGRUSLSA-N |
Isomeric SMILES |
C[C@H]1CC2=C(C(=CC(=C2[C@@H](N1)C)OC)O)C3=C4C=CC=C(C4=C(C=C3C)OC)OC |
SMILES |
CC1CC2=C(C(=CC(=C2C(N1)C)OC)O)C3=C4C=CC=C(C4=C(C=C3C)OC)OC |
Canonical SMILES |
CC1CC2=C(C(=CC(=C2C(N1)C)OC)O)C3=C4C=CC=C(C4=C(C=C3C)OC)OC |
Other CAS RN |
56688-90-5 |
synonyms |
5-(4,5-dimethoxy-2-methyl-1-naphthalenyl)-1,2,3,4-tetrahydro-8-methoxy-1,3-dimethyl-6-isoquinolinol ancistrocladine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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